

# Solid-phase extraction method for Valeryl-L-carnitine from plasma

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## Compound of Interest

Compound Name: Valeryl-L-carnitineChloride

CAS No.: 162040-64-4

Cat. No.: B1359839

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Application Note: High-Specificity Solid-Phase Extraction and LC-MS/MS Analysis of Valeryl-L-carnitine (C5) from Human Plasma

## Abstract & Introduction

The Clinical Challenge: Isomeric Interference Valeryl-L-carnitine (C5) is a critical biomarker for fatty acid oxidation disorders (FAODs) and organic acidemias. Specifically, elevated C5 levels are the primary screen for Isovaleric Acidemia (IVA), a potentially lethal disorder of leucine metabolism.[1] However, the analysis is complicated by the presence of isobaric isomers—most notably Isovaleryl-L-carnitine and 2-Methylbutyryl-carnitine.

Standard protein precipitation (PPT) methods often fail to remove phospholipids that cause ion suppression, and traditional C18 chromatography frequently fails to resolve these isomers, leading to false positives.

The Solution This protocol details a robust Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) method. By leveraging the permanent positive charge of the carnitine quaternary ammonium group, this method aggressively washes away neutral interferences and phospholipids, resulting in a cleaner extract than PPT. Furthermore, we define chromatographic conditions using a Pentafluorophenyl (PFP) stationary phase to achieve baseline separation of C5 isomers.

## Scientific Rationale (Expertise & Mechanism)[2]

### The Physicochemical Trap

Carnitines are zwitterions containing a carboxylic acid (pKa ~3.8) and a permanently charged quaternary ammonium group.

- Retention Mechanism: We utilize a Mixed-Mode Polymeric Sorbent (MCX) with both reversed-phase and sulfonic acid (cation-exchange) moieties.
- The "Lock": Under acidic conditions, the carboxyl group is protonated (neutral), but the quaternary amine remains positive. The analyte "locks" onto the sorbent via ionic interaction.
- The "Wash": Because the analyte is ionically bound, we can use 100% organic solvents (methanol/acetonitrile) to wash away hydrophobic matrix components (phospholipids) without eluting the target.
- The "Key": Elution is triggered by high pH (ammonium hydroxide), which neutralizes the sulfonic acid groups on the sorbent (or disrupts the ionic bridge), releasing the carnitine.

### Isomer Separation Strategy

While SPE cleans the sample, it does not separate isomers.[2]

- Valeryl-L-carnitine (C5): Straight chain.
- Isovaleryl-L-carnitine: Branched chain.
- Chromatography: A PFP (Pentafluorophenyl) column provides unique selectivity based on shape selectivity and pi-pi interactions, superior to C18 for resolving branched vs. linear isomers.

### Materials & Reagents

- Target Analyte: Valeryl-L-carnitine (C5).[1][3]
- Internal Standard (ISTD): Valeryl-L-carnitine-d9 (Essential for compensating matrix effects).

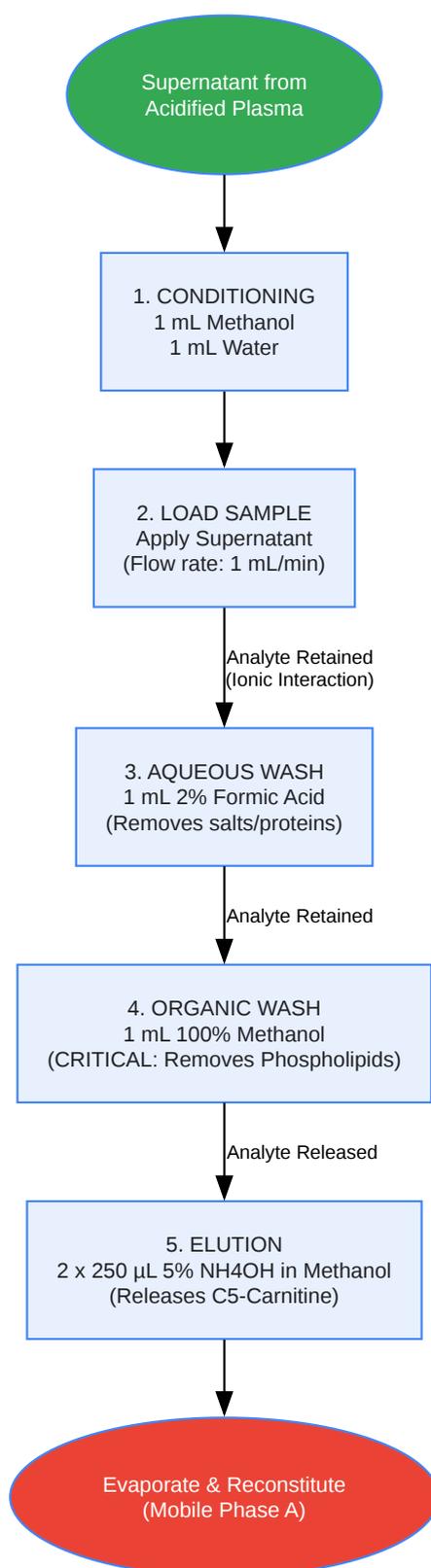
- SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C), 30 mg / 1 cc.
- Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH<sub>4</sub>OH).

## Detailed Protocol (Trustworthiness)

### Sample Pre-treatment

- Aliquot 100 µL of Plasma into a 1.5 mL tube.
- Add 10 µL of ISTD Solution (Valeryl-L-carnitine-d<sub>9</sub>, 1 µg/mL in 50:50 MeOH:H<sub>2</sub>O).
- Add 300 µL of 1% Formic Acid in Water.
  - Why? Acidification disrupts protein binding and ensures the sample pH is < 3 for optimal cation exchange binding.
- Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes.
- Collect the supernatant for loading.

### Solid-Phase Extraction (SPE) Workflow



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Figure 1: Mixed-Mode Cation Exchange (MCX) Workflow for Valeryl-L-carnitine.

## Post-Extraction Processing

- Evaporate the eluate to dryness under Nitrogen at 40°C.
- Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
- Vortex and transfer to autosampler vials.

## LC-MS/MS Methodology

### Chromatographic Conditions

- Column: Kinetex PFP (Phenomenex) or Raptor FluoroPhenyl (Restek), 2.1 x 100 mm, 2.6 µm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.

Gradient Table:

Time (min)	% Mobile Phase B	Event
<b>0.0</b>	<b>5</b>	<b>Initial Hold</b>
1.0	5	Start Gradient
6.0	60	Elution of C5 isomers
6.1	95	Wash
8.0	95	Wash Hold
8.1	5	Re-equilibration

| 10.0 | 5 | End |

## Mass Spectrometry Parameters (ESI+)

- Mode: Multiple Reaction Monitoring (MRM).
- Ionization: Electrospray Positive (ESI+).[4]
- Source Temp: 500°C.

MRM Transitions:

Analyte	Precursor (m/z)	Product (m/z)	Cone Voltage (V)	Collision Energy (eV)
Valeryl-L-carnitine	246.2	85.0	30	22
Valeryl-L-carnitine-d9	255.2	85.0	30	22

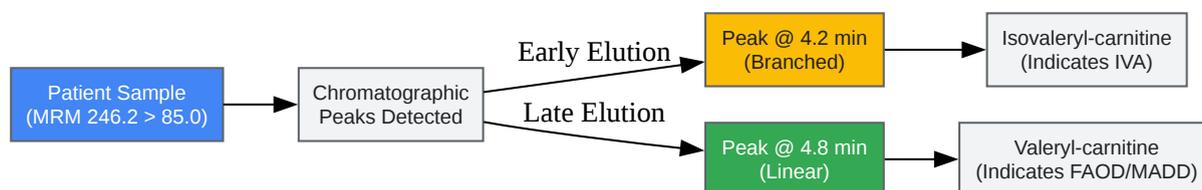
| Isovaleryl-L-carnitine | 246.2 | 85.0 | 30 | 22 |

Note: The m/z 85.0 fragment corresponds to the characteristic loss of the trimethylamine and alkyl chain, common to acylcarnitines.

## Method Validation & Troubleshooting

### Isomer Separation Logic

The following decision tree illustrates how to interpret the chromatographic results, ensuring specificity for Valeryl-carnitine.



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Figure 2: Chromatographic differentiation of C5 isomers on a PFP column.

## Performance Metrics

- Matrix Effect (ME): Expect < 10% suppression due to the methanol wash step in SPE removing phospholipids.
- Recovery (RE): Typical absolute recovery is 85–95%.
- Linearity: 0.1  $\mu\text{M}$  – 50  $\mu\text{M}$  ( $R^2 > 0.995$ ).

## References

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